molecular formula C13H16O B14333230 6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one CAS No. 106298-95-7

6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one

Cat. No.: B14333230
CAS No.: 106298-95-7
M. Wt: 188.26 g/mol
InChI Key: FYIACOSNZGTTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one is an organic compound with a unique structure that combines elements of both aromatic and aliphatic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the compound can be synthesized through a series of reactions including alkylation, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing catalysts and specific reaction conditions to increase yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups to alcohols or alkanes.

    Substitution: This can replace hydrogen atoms with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

6-Methyl-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a precursor for biologically active compounds.

    Industry: It can be used in the production of materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism by which 6-Methyl-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine
  • 9-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine
  • 6,7,8,9-Tetrahydro-5H-benzo7annulene-6-carbonitrile

Uniqueness

6-Methyl-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one is unique due to its specific structural features, which combine elements of both aromatic and aliphatic chemistry

Properties

CAS No.

106298-95-7

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

6-methyl-7,8,9,10-tetrahydro-6H-benzo[8]annulen-5-one

InChI

InChI=1S/C13H16O/c1-10-6-2-3-7-11-8-4-5-9-12(11)13(10)14/h4-5,8-10H,2-3,6-7H2,1H3

InChI Key

FYIACOSNZGTTIB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC2=CC=CC=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.